![molecular formula C19H14N2O2 B1196993 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone CAS No. 479077-76-4](/img/structure/B1196993.png)
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Overview
Description
“1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone”, also known as CIL-102, is a major active agent of the alkaloid derivative of Camptotheca acuminata . It has valuable biological properties, including anti-tumorigenic activity .
Molecular Structure Analysis
The molecular formula of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” is C19H14N2O2 . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis
The specific chemical reactions involving “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” are not explicitly detailed in the retrieved papers .Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” is 302.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 .Scientific Research Applications
Anti-Tumorigenic Activity
CIL-102 is a major active agent of Camptotheca acuminata’s alkaloid derivative, and its anti-tumorigenic activity has been reported in many types of cancer . This valuable biological property of the agent makes it a potential candidate for cancer treatment.
2. Inhibition of Cell Migration and Invasiveness in Colorectal Cancer Cells Research has shown that CIL-102 treatment not only increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), but it also decreases cell migration and invasiveness in DLD-1 cells . This suggests that CIL-102 could be used to inhibit the migration and invasiveness of colorectal cancer cells.
Induction of Cell Apoptosis
CIL-102 has been found to induce cell apoptosis in human gastric cancer cells . This means that it can trigger the programmed death of cancer cells, which is a crucial aspect of cancer treatment.
Increase in ROS Production
CIL-102 treatment has been associated with increased ROS production . ROS, or reactive oxygen species, are chemically reactive molecules containing oxygen. Excessive amounts of these can damage cell structures and lead to cell death.
5. Induction of Cell Cycle G2/M Arrest Through the inactivation of CDK1/cyclin B1, CIL-102 treatment has been found to induce the cell cycle G2/M arrest of gastric cancer cells . This means that it can halt the cell cycle in the G2/M phase, preventing the cells from dividing and thus inhibiting the growth of the cancer.
Upregulation of ERP29 and FUMH
CIL-102 has been found to upregulate ERP29 and FUMH, inhibiting the migration and invasiveness of colorectal cancer cells . ERP29 and FUMH are proteins that play a role in various cellular processes, and their upregulation could potentially be used to inhibit the progression of colorectal cancer.
Mechanism of Action
CIL-102, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a major active agent of Camptotheca acuminata’s alkaloid derivative . It has been reported to have anti-tumorigenic activity in many types of cancer .
Target of Action
CIL-102’s primary targets include tubulin and the proteins ERP29 and FUMH . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . ERP29 and FUMH are proteins that have been identified to inhibit the migration and invasiveness of colorectal cancer cells .
Mode of Action
CIL-102 interacts with its targets in several ways. It binds to tubulin, disrupting microtubule organization . This interaction leads to mitotic arrest and apoptosis . In addition, CIL-102 upregulates the proteins ERP29 and FUMH, which results in the inhibition of cell migration and invasiveness in colorectal cancer cells .
Biochemical Pathways
CIL-102 affects several biochemical pathways. It triggers the extrinsic apoptosis pathway through the activation of Fas-L, caspase-8, and the induction of Bid cleavage and cytochrome c release . It also mediates apoptosis and G2/M cell cycle arrest by phosphorylating the Jun N-terminus kinase (JNK1/2) signaling pathway . This results in the expression of NFκB p50, p300, and CREB-binding protein (CBP) levels, and in the induction of p21 and GADD45 .
Pharmacokinetics
The compound’s ability to inhibit cell growth dose-dependently suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
CIL-102’s action results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), while decreasing cell migration and invasiveness .
Action Environment
The environment in which CIL-102 acts can influence its action, efficacy, and stability. For instance, in steroid-reduced conditions that mimic the environment under androgen deprivation therapy, CIL-102 derivatives have been shown to inhibit the tumorigenicity of castration-resistant prostate cancer .
Future Directions
properties
IUPAC Name |
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPGTFIMDGXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328052 | |
Record name | CIL-102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |
CAS RN |
479077-76-4 | |
Record name | CIL-102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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